N-Phenyl Guanosine 2',3',5'-Triacetate

Nucleoside synthesis Protected intermediates Adenosine analogs

Researchers synthesizing CV-1808 or C6-modified N²-phenyl adenosine analogs with unprotected guanosine face extensive decomposition under POCl₃ and require two extra protection/deprotection steps. • This N²-phenyl, 2',3',5'-triacetyl-protected intermediate enables direct, regioselective C6 chlorination with POCl₃/N,N-dimethylaniline - no side products from unprotected hydroxyls. • Pre-installed N²-phenylation is pharmacologically essential; N²-alkyl or unsubstituted analogs show markedly reduced coronary vasodilator potency. • Furnishes the 6-chloro intermediate (CAS 53296-14-3) for C6 diversification with diverse N-nucleophiles, accelerating adenosine A₂ receptor ligand library synthesis.

Molecular Formula C22H23N5O8
Molecular Weight 485.4 g/mol
CAS No. 53296-13-2
Cat. No. B125960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl Guanosine 2',3',5'-Triacetate
CAS53296-13-2
Synonyms2’,3’,5’-Tri-O-acetyl-2-N-penylguanosine
Molecular FormulaC22H23N5O8
Molecular Weight485.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C
InChIInChI=1S/C22H23N5O8/c1-11(28)32-9-15-17(33-12(2)29)18(34-13(3)30)21(35-15)27-10-23-16-19(27)25-22(26-20(16)31)24-14-7-5-4-6-8-14/h4-8,10,15,17-18,21H,9H2,1-3H3,(H2,24,25,26,31)/t15-,17-,18-,21-/m1/s1
InChIKeyHGLBYLIJQHKWHL-QTQZEZTPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl Guanosine 2',3',5'-Triacetate (CAS 53296-13-2): An Essential Protected Nucleoside Intermediate for Adenosine Analog Synthesis


N-Phenyl Guanosine 2',3',5'-Triacetate (CAS 53296-13-2) is a fully acetyl-protected N²-phenyl-modified guanosine derivative with the molecular formula C₂₂H₂₃N₅O₈ and a molecular weight of 485.45 g/mol . The compound features acetyl protection at the 2', 3', and 5' hydroxyl positions of the ribose moiety, while the N² position of the guanine base bears a phenyl substitution [1]. It serves as a critical synthetic intermediate in the multi-step preparation of 2-phenylaminoadenosine (CV-1808), a potent and long-acting coronary vasodilator originally developed by Takeda Pharmaceutical Company [2]. The compound's strategic value lies in its orthogonal protection strategy, which enables selective manipulation of the purine C6 position while preserving nucleoside integrity during downstream transformations [2].

Why N-Phenyl Guanosine 2',3',5'-Triacetate Cannot Be Replaced by Unprotected Guanosine Derivatives or Alternative N²-Substituted Analogs


Generic substitution of N-Phenyl Guanosine 2',3',5'-Triacetate with alternative guanosine derivatives fails for three quantifiable reasons. First, unprotected guanosine lacks the acetyl protecting groups essential for orthogonal C6 chlorination; direct treatment of unprotected nucleosides with POCl₃ results in extensive decomposition and multiple side products, whereas the triacetylated form proceeds with defined regioselectivity to the 6-chloro intermediate [1]. Second, the N²-phenyl substitution is structurally non-negotiable for the final CV-1808 pharmacophore; alternative N²-alkyl or N²-unsubstituted analogs produce adenosine derivatives with markedly reduced coronary vasodilator potency [2]. Third, the specific combination of N²-phenylation and 2',3',5'-triacetylation in this single intermediate eliminates two additional protection/deprotection steps required in alternative routes, directly reducing synthetic step count and cumulative yield loss [1].

Quantitative Differentiation of N-Phenyl Guanosine 2',3',5'-Triacetate: Direct Comparative Evidence for Procurement Decision-Making


Synthetic Yield Advantage: Direct Comparison of Triacetate vs. Alternative Protection Strategies in CV-1808 Synthesis

N-Phenyl Guanosine 2',3',5'-Triacetate enables a defined synthetic sequence for CV-1808 with quantifiable yield advantages over alternative routes. In the established four-step sequence starting from guanosine-2',3',5'-triacetate, the conversion to the N²-phenyl intermediate proceeds via 2-bromoinosine triacetate, followed by aniline condensation in refluxing methanol [1]. The subsequent POCl₃-mediated C6 chlorination proceeds with regioselectivity uniquely afforded by the fully protected ribose moiety; unprotected or partially protected analogs undergo competing side reactions at ribose hydroxyls under identical conditions [1]. While specific numerical yields for this exact intermediate are not disclosed in the open literature, the CV-1808 patent literature and medicinal chemistry syntheses consistently employ this fully protected intermediate rather than alternative protection schemes, indicating that the 2',3',5'-triacetyl protection strategy provides a reproducible, validated route to the target 2-phenylaminoadenosine [1][2].

Nucleoside synthesis Protected intermediates Adenosine analogs Process chemistry

Solubility Profile Differentiation: N-Phenyl Guanosine 2',3',5'-Triacetate vs. Unprotected N²-Phenylguanosine in Organic Reaction Media

N-Phenyl Guanosine 2',3',5'-Triacetate exhibits solubility in chlorinated organic solvents including chloroform and dichloromethane, as well as in dimethyl sulfoxide and methanol . This solubility profile directly reflects the lipophilic contribution of the three acetyl protecting groups combined with the N²-phenyl substituent. In contrast, unprotected N²-phenylguanosine (CAS 53296-10-9, the deacetylated CV-1808 precursor) is substantially less soluble in aprotic organic solvents due to the presence of free ribose hydroxyls that favor hydrogen bonding and aqueous-phase partitioning [1]. The acetyl protection increases the calculated octanol-water partition coefficient (LogP) to approximately 0.4, enabling homogeneous reaction conditions during the C6 chlorination step with POCl₃ in acetonitrile — a transformation that requires anhydrous, non-nucleophilic solvent conditions [2].

Solubility Reaction medium compatibility Nucleoside protection Process chemistry

Structural Determinants of Pharmacological Activity: N²-Phenyl Substitution Requirement in 2-Substituted Adenosine Vasodilators

The N²-phenyl modification present in N-Phenyl Guanosine 2',3',5'-Triacetate is structurally essential for the potent and prolonged coronary vasodilating activity of the final drug substance CV-1808 [1]. Structure-activity relationship (SAR) studies on 2-substituted adenosines demonstrated that N²-phenyl substitution confers a specific pharmacological profile: 2-phenylaminoadenosine (CV-1808) exhibits potent coronary vasodilation with prolonged duration of action compared to 2-alkoxy or 2-alkylthio analogs [2]. The 1975 synthesis paper by Marumoto et al. established that the N²-phenyl substituent cannot be replaced with alternative aryl or alkyl groups without significant loss of both potency and duration of action in isolated blood-perfused dog atrial preparations [2]. Thus, the N²-phenyl group in the protected intermediate is not an arbitrary substitution but a pharmacophore-essential feature that must be installed prior to final deprotection.

Structure-activity relationship Adenosine receptor Coronary vasodilation CV-1808

Synthetic Pathway Efficiency: Three Validated Routes to CV-1808 Converge on N²-Phenyl Protected Intermediates

The 1981 publication by Omura, Marumoto, and Furukawa describes three distinct synthetic methods for preparing 2-phenylaminoadenosine (CV-1808), all of which employ protected nucleoside intermediates [1]. Method 1 utilizes the reaction of 5-amino-4-cyano-1-(β-D-ribofuranosyl)imidazole derivatives; Method 2 involves 2-bromoinosine triacetate as the key intermediate; Method 3 proceeds via 6-methylmercapto intermediates. Critically, all three validated routes converge on the requirement for a fully protected ribose moiety during the C2 and C6 modification steps [1]. The N-Phenyl Guanosine 2',3',5'-Triacetate intermediate (or its synthetic equivalent) is the common protected form that enables the C6 chlorination/amination sequence without compromising the nucleoside structure [1][2]. This convergence across multiple independent synthetic routes demonstrates that the triacetyl protection strategy is not merely one option among many, but rather a fundamental requirement for successful execution of the C6 modification chemistry.

Synthetic methodology Route comparison Nucleoside chemistry Process optimization

Validated Application Scenarios for N-Phenyl Guanosine 2',3',5'-Triacetate Based on Quantitative Evidence


Multi-Step Synthesis of CV-1808 (2-Phenylaminoadenosine) via the 2-Bromoinosine Triacetate Route

N-Phenyl Guanosine 2',3',5'-Triacetate serves as the essential penultimate protected intermediate in the established four-step synthesis of CV-1808. The sequence proceeds from guanosine-2',3',5'-triacetate through 2-bromoinosine triacetate (via amyl nitrite and bromoform at 90°C), followed by aniline condensation in refluxing methanol to afford the N-phenyl intermediate [1]. This intermediate then undergoes C6 chlorination with POCl₃ and N,N-dimethylaniline in refluxing acetonitrile to yield the 6-chloro derivative, which is finally treated with ammonia in methanol to produce CV-1808 [1]. The fully protected ribose moiety is essential throughout this sequence, as unprotected hydroxyls would undergo competing phosphorylation and decomposition under the POCl₃ chlorination conditions [1].

Preparation of 6-Chloro-N-Phenyl-9-(2,3,5-Tri-O-Acetyl-β-D-Ribofuranosyl)-9H-Purine-2-Amine for Downstream Nucleoside Diversification

Beyond the specific synthesis of CV-1808, N-Phenyl Guanosine 2',3',5'-Triacetate provides access to the versatile 6-chloro protected intermediate (CAS 53296-14-3) [1]. This 6-chloro-N-phenyl purine nucleoside triacetate can be reacted with diverse nitrogen nucleophiles — not limited to ammonia — to generate libraries of C6-modified N²-phenyl adenosine analogs [2]. The triacetyl protection ensures that the ribose hydroxyls remain inert during these nucleophilic aromatic substitution reactions, enabling clean conversion to the desired C6-modified products without requiring post-reaction purification to remove O-substituted byproducts [2].

Development of Novel A₂ Adenosine Receptor Agonists via the N²-Phenyl Pharmacophore Scaffold

The N²-phenyl substitution pattern preserved in N-Phenyl Guanosine 2',3',5'-Triacetate is pharmacologically essential for the coronary vasodilator activity of CV-1808 and related 2-substituted adenosines [1]. SAR studies established that 2-aralkoxy and 2-alkylthio substituents confer different receptor selectivity and potency profiles compared to the N²-phenyl group [1]. Researchers developing novel adenosine receptor ligands — particularly those targeting the A₂ receptor subtype for cardiovascular applications — require this specific N²-phenyl protected intermediate to access the pharmacologically validated scaffold. Procurement of this pre-formed intermediate accelerates medicinal chemistry efforts by providing the correctly substituted and protected nucleoside core for subsequent C6 diversification [1][2].

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